molecular formula C5H2N4O2 B12299003 Pyrazolo[4,3-d]pyrimidine-5,7-dione

Pyrazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B12299003
M. Wt: 150.10 g/mol
InChI Key: ZUQKVGGZSSJKLI-UHFFFAOYSA-N
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Description

2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines a pyrazole ring with a pyrimidine ring. The presence of both nitrogen and oxygen atoms within the ring system contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves the annelation of pyrazole with polyfunctional uracils. One common method is the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Activated manganese dioxide, potassium permanganate.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Solvents: Toluene, dimethyl sulfoxide (DMSO), acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can yield various oxidized derivatives, while reduction can produce reduced forms with altered electronic properties.

Scientific Research Applications

2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse reactivity and biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C5H2N4O2

Molecular Weight

150.10 g/mol

IUPAC Name

pyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C5H2N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,8,10,11)

InChI Key

ZUQKVGGZSSJKLI-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2C1=NC(=O)NC2=O

Origin of Product

United States

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